6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the condensation of an appropriate amine with a substituted salicylic acid derivative. One common method is the reaction of 2-amino-4-methylphenol with 2-acetylbenzoic acid under acidic conditions to form the desired benzoxazinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxazinone ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzoxazinone ring .
Scientific Research Applications
6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties such as high thermal stability and flame retardancy.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and natural products.
Mechanism of Action
The mechanism of action of 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the acetyl and methyl groups, which may affect its biological activity and chemical reactivity.
6-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but without the acetyl group, leading to different properties and applications.
8-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the acetyl group, which can influence its reactivity and biological effects.
Uniqueness
6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both acetyl and methyl groups, which can enhance its biological activity and chemical versatility. These functional groups can also provide additional sites for further chemical modification, making it a valuable compound in various research fields.
Properties
IUPAC Name |
6-acetyl-8-methyl-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-8(7(2)13)4-9-11(6)15-5-10(14)12-9/h3-4H,5H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUFQOZPVVPKJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCC(=O)N2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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